molecular formula C23H27N3O3S2 B2630196 4-[cyclohexyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide CAS No. 919855-44-0

4-[cyclohexyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Cat. No.: B2630196
CAS No.: 919855-44-0
M. Wt: 457.61
InChI Key: MKBAWCJZIGTKCA-UHFFFAOYSA-N
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Description

4-[cyclohexyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a cyclohexyl(ethyl)sulfamoyl group and a 2-methyl-1,3-benzothiazol-6-yl group. Its unique structure imparts specific chemical and physical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[cyclohexyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of an appropriate benzoyl chloride with an amine.

    Introduction of the Cyclohexyl(ethyl)sulfamoyl Group: This step involves the sulfonation of the benzamide core using cyclohexyl(ethyl)sulfonyl chloride under basic conditions.

    Attachment of the 2-methyl-1,3-benzothiazol-6-yl Group: The final step involves the coupling of the benzamide derivative with 2-methyl-1,3-benzothiazole using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[cyclohexyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiazoles.

Scientific Research Applications

4-[cyclohexyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-[cyclohexyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide
  • 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Uniqueness

4-[cyclohexyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its combination of a cyclohexyl(ethyl)sulfamoyl group and a 2-methyl-1,3-benzothiazol-6-yl group makes it particularly valuable for targeted research applications.

Properties

IUPAC Name

4-[cyclohexyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-3-26(19-7-5-4-6-8-19)31(28,29)20-12-9-17(10-13-20)23(27)25-18-11-14-21-22(15-18)30-16(2)24-21/h9-15,19H,3-8H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBAWCJZIGTKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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